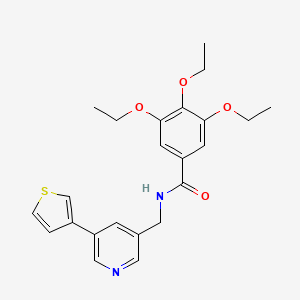![molecular formula C17H10FN3O3S B2464623 (Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide CAS No. 865248-81-3](/img/structure/B2464623.png)
(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound. This moiety is often found in various pharmaceuticals and dyes due to its ability to form stable aromatic systems . The compound also contains a nitrobenzamide group, which is a common functional group in organic chemistry and is often used in the synthesis of various pharmaceuticals .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the nitro group could be reduced to an amine, and the alkyne could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the nitro group and the alkyne could affect its reactivity, solubility, and other properties .Applications De Recherche Scientifique
Antimicrobial Applications
Microwave Induced Synthesis for Antimicrobial Applications : A study by Desai, Rajpara, and Joshi (2013) in the Journal of Fluorine Chemistry reported the synthesis of fluorobenzamides containing thiazole, demonstrating significant antimicrobial activity against various bacteria and fungi. The presence of a fluorine atom was crucial for enhancing antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).
Anti-Microbial Study of Substituted Benzothiazoles : Anuse et al. (2019) synthesized derivatives of benzothiazoles and evaluated their antimicrobial activity, highlighting the compound's efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
Antimicrobial Agents : Liaras et al. (2011) synthesized benzothiazole derivatives with antimicrobial properties, showing potent activity against various microorganisms, often surpassing reference drugs in effectiveness (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).
Cancer Research Applications
Isoxazole Derivatives for Cancer Cell Treatment : Kumbhare et al. (2014) studied isoxazole derivatives of benzothiazoles for their cytotoxicity against cancer cell lines. These compounds were effective, particularly against the Colo205 cell line, and induced G2/M cell cycle arrest (Kumbhare, Dadmal, Devi, Kumar, Kosurkar, Chowdhury, Appalanaidu, Rao, Ramaiah, & Bhadra, 2014).
Anticancer Agents : Bolakatti et al. (2014) synthesized a series of benzothiazole derivatives and evaluated their in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) and human cancer cell lines, MCF-7 and HeLa, revealing their potential as anticancer agents (Bolakatti, Badiger, Katagi, & Miskin, 2014).
Chemical Synthesis and Analysis
Synthesis and Characterization : Manolov, Ivanov, and Bojilov (2021) prepared a derivative of flurbiprofen through a reaction with benzo[d]thiazol-2-amine. The resulting compound was analyzed using various spectroscopic techniques (Manolov, Ivanov, & Bojilov, 2021).
Quality Control Methods in Anticonvulsants : Sych, Bevz, Sych, Rakhimova, Yaremenko, and Perekhoda (2018) developed quality control methods for a promising anticonvulsant compound derived from thiadiazole. This involved the study of physical-chemical properties and spectral characteristics (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).
Fluorescent Sensor Applications
- Fluorescent Sensors for Metal Ions : Suman, Bubbly, Gudennavar, and Gayathri (2019) designed benzimidazole/benzothiazole-based azomethines as fluorescent sensors for Al3+ and Zn2+ ions. Their study provided insights into the solvatochromic behavior and excited state dynamics of these fluorophores (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
Orientations Futures
Propriétés
IUPAC Name |
N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O3S/c1-2-9-20-15-13(18)7-4-8-14(15)25-17(20)19-16(22)11-5-3-6-12(10-11)21(23)24/h1,3-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAZZJDXKXJJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol](/img/structure/B2464541.png)



![2-((2,5-dimethylbenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2464548.png)
![1-(3,4-Dimethoxybenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2464549.png)


![(1R,5S)-8-(2,5-dimethylbenzyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2464554.png)
![methyl 3-(N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2464555.png)

![4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2464557.png)

